[4-(2-Fluorocyclopropyl)phenyl]methanol
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Overview
Description
[4-(2-Fluorocyclopropyl)phenyl]methanol is an organic compound with the molecular formula C10H11FO It is characterized by the presence of a fluorocyclopropyl group attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Fluorocyclopropyl)phenyl]methanol typically involves the introduction of a fluorocyclopropyl group to a phenylmethanol precursor. One common method involves the reaction of 4-bromophenylmethanol with 2-fluorocyclopropylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Fluorocyclopropyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylphenylmethane.
Substitution: The fluorine atom on the cyclopropyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Formation of 4-(2-fluorocyclopropyl)benzaldehyde or 4-(2-fluorocyclopropyl)benzoic acid.
Reduction: Formation of 4-(2-fluorocyclopropyl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(2-Fluorocyclopropyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(2-Fluorocyclopropyl)phenyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorocyclopropyl group can enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects. The exact pathways involved can vary depending on the context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Chlorocyclopropyl)phenyl]methanol
- [4-(2-Bromocyclopropyl)phenyl]methanol
- [4-(2-Methylcyclopropyl)phenyl]methanol
Uniqueness
[4-(2-Fluorocyclopropyl)phenyl]methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and metabolic resistance of organic compounds, making this compound particularly valuable in drug development and other applications.
Properties
IUPAC Name |
[4-(2-fluorocyclopropyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-10-5-9(10)8-3-1-7(6-12)2-4-8/h1-4,9-10,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEPVDCRSQIOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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